Methyldiiodoarsine

Descripción general

Descripción

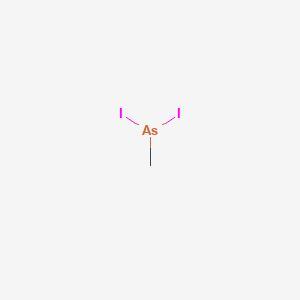

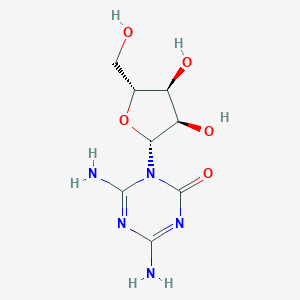

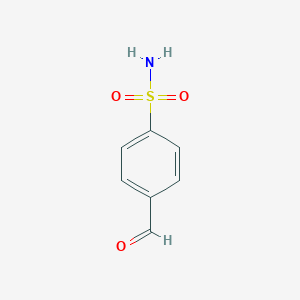

Methyldiiodoarsine is identified as an arsenite metabolite . It has a molecular formula of CH3AsI2 and a molecular weight of 343.77 . It is present in both wild type CHO cells and cells lacking excision repair cross-complementing 1 and 2 .

Molecular Structure Analysis

Methyldiiodoarsine contains a total of 6 bonds, including 3 non-H bonds . The 3D chemical structure of Methyldiiodoarsine is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Aplicaciones Científicas De Investigación

Synthesis of Sodium Dimethylarsinate

A significant application of methyldiiodoarsine in scientific research is its use in the synthesis of sodium dimethylarsinate. In a study by Jagadish, Aposhian, & Mash (2003), methyldiiodoarsine was methylated with iodomethane-14C to create sodium dimethylarsinate. This efficient synthesis highlights the role of methyldiiodoarsine in producing derivatives for various research applications.

Role in Neurological Diseases and Epilepsy Treatment

In another context, methyldiiodoarsine's derivatives have been studied in relation to neurological diseases, specifically in epilepsy treatment. A paper by Citraro et al. (2014) discusses the activation of certain receptors as targets for anti-seizure drugs, indirectly relating to the broader field of organoarsenic compounds, including methyldiiodoarsine derivatives.

Methylation Pharmacogenetics

Methyldiiodoarsine is also relevant in the study of methylation pharmacogenetics. Weinshilboum, Otterness, & Szumlanski (1999) in their study on methylation pharmacogenetics have explored the role of methylation in drug metabolism and the impact of genetic variations. This research area encompasses the study of compounds like methyldiiodoarsine and their metabolic implications.

Arsenic Metabolism and Implications

A study by Sun, Liu, & Cai (2016) explores arsenic metabolism, highlighting the role of methylated arsenicals, which could include methyldiiodoarsine derivatives. This research is crucial in understanding arsenic's toxicological and therapeutic effects, where methyldiiodoarsine derivatives might play a role.

Methylation Research in Cancer

The field of protein methylation, which may include the study of methyldiiodoarsine derivatives, is significant in cancer research. Papers by Paik, Paik, & Kim (2007) and Murn & Shi (2017) discuss milestones and new frontiers in protein methylation research, emphasizing its importance in cellular functions and potential in cancer therapy.

Safety And Hazards

Propiedades

IUPAC Name |

diiodo(methyl)arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3AsI2/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGSUVMABCXPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3AsI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992798 | |

| Record name | Methylarsonous diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.765 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyldiiodoarsine | |

CAS RN |

7207-97-8 | |

| Record name | Arsonous diiodide, methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7207-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsine, diiodomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007207978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylarsonous diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

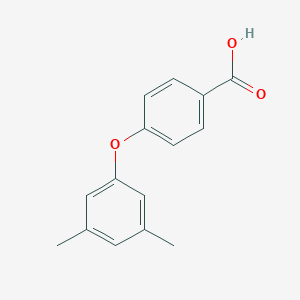

![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)

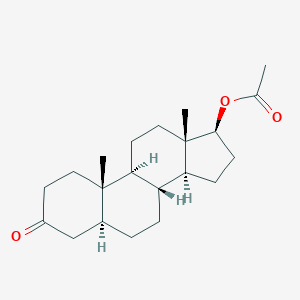

![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)